molecular formula C15H24N2S B10958644 N-(1-Adamantylmethyl)-N'-allylthiourea

N-(1-Adamantylmethyl)-N'-allylthiourea

Cat. No.: B10958644
M. Wt: 264.4 g/mol
InChI Key: UIVMRSJTEKQLFI-UHFFFAOYSA-N
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Description

N-(1-Adamantylmethyl)-N’-allylthiourea is a compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Adamantylmethyl)-N’-allylthiourea typically involves the reaction of 1-adamantylmethylamine with allyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction proceeds via the formation of a thiourea linkage between the adamantylmethylamine and the allyl isothiocyanate.

Industrial Production Methods

While specific industrial production methods for N-(1-Adamantylmethyl)-N’-allylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-Adamantylmethyl)-N’-allylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-(1-Adamantylmethyl)-N’-allylthiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers with enhanced thermal and mechanical properties.

Mechanism of Action

The mechanism of action of N-(1-Adamantylmethyl)-N’-allylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity and selectivity. The thiourea group can form hydrogen bonds or coordinate with metal ions, further stabilizing the interaction with the target. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Adamantylmethyl)-N’-methylthiourea
  • N-(1-Adamantylmethyl)-N’-phenylthiourea
  • N-(1-Adamantylmethyl)-N’-ethylthiourea

Uniqueness

N-(1-Adamantylmethyl)-N’-allylthiourea is unique due to the presence of the allyl group, which imparts additional reactivity and versatility. The allyl group can participate in various chemical reactions, such as polymerization or cross-linking, making this compound particularly valuable in materials science and polymer chemistry.

Properties

Molecular Formula

C15H24N2S

Molecular Weight

264.4 g/mol

IUPAC Name

1-(1-adamantylmethyl)-3-prop-2-enylthiourea

InChI

InChI=1S/C15H24N2S/c1-2-3-16-14(18)17-10-15-7-11-4-12(8-15)6-13(5-11)9-15/h2,11-13H,1,3-10H2,(H2,16,17,18)

InChI Key

UIVMRSJTEKQLFI-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NCC12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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